N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide
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Overview
Description
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-(4-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzodiazole moiety, an oxazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-(4-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodiazole Moiety: This can be achieved by cyclization of o-phenylenediamine with formic acid.
Synthesis of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of α-haloketones with amides.
Coupling Reactions: The benzodiazole and oxazole intermediates are then coupled using appropriate reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-(4-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the benzodiazole and methoxyphenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-(4-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and anticancer agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-(4-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes or bind to cancer cell receptors, disrupting their function and leading to cell death. The exact pathways depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: These compounds share the benzodiazole moiety and have similar biological activities.
Oxazole Derivatives: Compounds with an oxazole ring also exhibit comparable chemical reactivity and applications.
Methoxyphenyl Compounds: These compounds are known for their roles in medicinal chemistry and material science.
Uniqueness
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-(4-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBOXAMIDE is unique due to the combination of its three distinct moieties, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H18N4O3 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C20H18N4O3/c1-26-14-8-6-13(7-9-14)17-12-18(27-24-17)20(25)21-11-10-19-22-15-4-2-3-5-16(15)23-19/h2-9,12H,10-11H2,1H3,(H,21,25)(H,22,23) |
InChI Key |
WECFEWYKBKPPFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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